

Structure-Activity Relationship (SAR) Guide: 2-Chloro-N-(3-methylphenyl)acetamide Analogs

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Compound of Interest

Compound Name: 2-chloro-N-(3-methylphenyl)acetamide

CAS No.: 32428-61-8

Cat. No.: B1581061

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Executive Summary

Molecule of Interest: **2-chloro-N-(3-methylphenyl)acetamide** (CAS: 32428-61-8) Class:

-Chloroacetanilides Primary Application: Antifungal/Antimicrobial Intermediates, Herbicidal Precursors (VLCFA inhibition models).

This technical guide evaluates the 3-methyl (meta-tolyl) analog of the chloroacetamide scaffold. While often overshadowed by complex di-substituted herbicides (e.g., metolachlor), the mono-substituted 3-methyl analog represents a critical "Goldilocks" zone in medicinal chemistry. It balances electrophilic reactivity (essential for covalent inhibition) with lipophilic permeability and solubility, often outperforming its para- and ortho- isomers in bioavailability metrics.

Part 1: The Scaffold & Chemical Space

The core mechanism of this class is covalent modification via nucleophilic attack. The

-carbon (attached to the chlorine) is electrophilic. The biological target is typically a cysteine thiol group on an enzyme (e.g., fungal chitin synthase or fatty acid elongases).

Comparative SAR Analysis: The "Meta" Advantage

The position of the methyl group on the phenyl ring drastically alters the physicochemical profile.

Feature	Unsubstituted (H)	Ortho-Methyl (2-Me)	Para-Methyl (4-Me)	Meta-Methyl (3-Me)
Steric Hindrance	None	High (Blocks Amide N)	Low	Moderate
Crystal Lattice	Moderate	Moderate	High Symmetry (High MP)	Asymmetric (Lower MP)
Solubility	Moderate	Moderate	Low (Poor Dissolution)	High (Entropic gain)
Electrophilicity	Baseline	Reduced (Twisted Amide)	Slight Deactivation	Balanced
LogP (Lipophilicity)	~1.5 - 1.7	~2.1	~2.1	~2.1

Expert Insight:

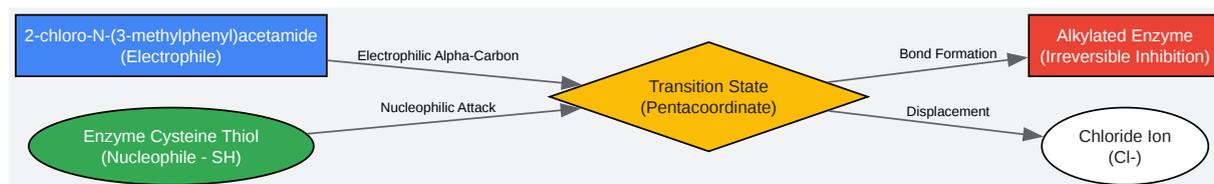
- Why not Para? The 4-methyl analog possesses high symmetry, leading to efficient crystal packing and higher melting points. This often results in poor aqueous solubility, limiting bioavailability in early screening.
- Why not Ortho? Placing the methyl group at the 2-position introduces significant steric clash with the amide carbonyl. While this increases stability against enzymatic hydrolysis, it can also sterically hinder the necessary rotation required for the drug to fit into the target binding pocket.
- The Meta (3-Me) Solution: The 3-methyl substitution breaks molecular symmetry (lowering melting point/improving solubility) and increases lipophilicity (LogP) to assist membrane crossing, without sterically deactivating the electrophilic warhead.

Part 2: Mechanism of Action (Covalent Inhibition)

The **2-chloro-N-(3-methylphenyl)acetamide** acts as an irreversible inhibitor. It undergoes an reaction where a biological nucleophile (Thiol of Cysteine) attacks the

-carbon, displacing the chloride ion.

Pathway Diagram: Cysteine Alkylation



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Figure 1: The irreversible alkylation mechanism. The chloroacetamide warhead reacts with cysteine thiols, permanently disabling the target enzyme.

Part 3: Experimental Protocols

Synthesis Protocol (Schotten-Baumann Conditions)

Objective: Synthesize **2-chloro-N-(3-methylphenyl)acetamide** with high purity (>98%).

- Reagents: 3-methylaniline (m-toluidine), Chloroacetyl chloride, Triethylamine (TEA), Dichloromethane (DCM).
- Safety: Chloroacetyl chloride is a lachrymator and corrosive. Work in a fume hood.

Step-by-Step:

- Preparation: Dissolve 3-methylaniline (10 mmol) and TEA (12 mmol) in anhydrous DCM (20 mL) in a round-bottom flask. Cool to 0°C in an ice bath.
- Addition: Add Chloroacetyl chloride (11 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent bis-acylation.
- Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).

- Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), then Sat. NaHCO₃ (to remove acid), and finally Brine.
- Purification: Dry over anhydrous _____, filter, and evaporate. Recrystallize the crude solid from Ethanol/Water to yield white needles.

Biological Assay: Thiol Reactivity Screening (DTNB Assay)

Objective: Quantify the electrophilic reactivity (

) of the analog compared to standards. This is a surrogate for toxicity and potency.

- Reagents: Ellman's Reagent (DTNB), L-Cysteine, Phosphate Buffer (pH 7.4).
- Method:
 - Incubate the test compound (50 μM) with L-Cysteine (500 μM) in buffer at 37°C.
 - At time points (0, 15, 30, 60 min), take aliquots.
 - Add DTNB (Ellman's reagent). DTNB reacts with remaining free thiol to produce TNB (yellow, _____ 412 nm).
 - Calculation: Lower absorbance = Higher reactivity (more cysteine consumed by the drug).

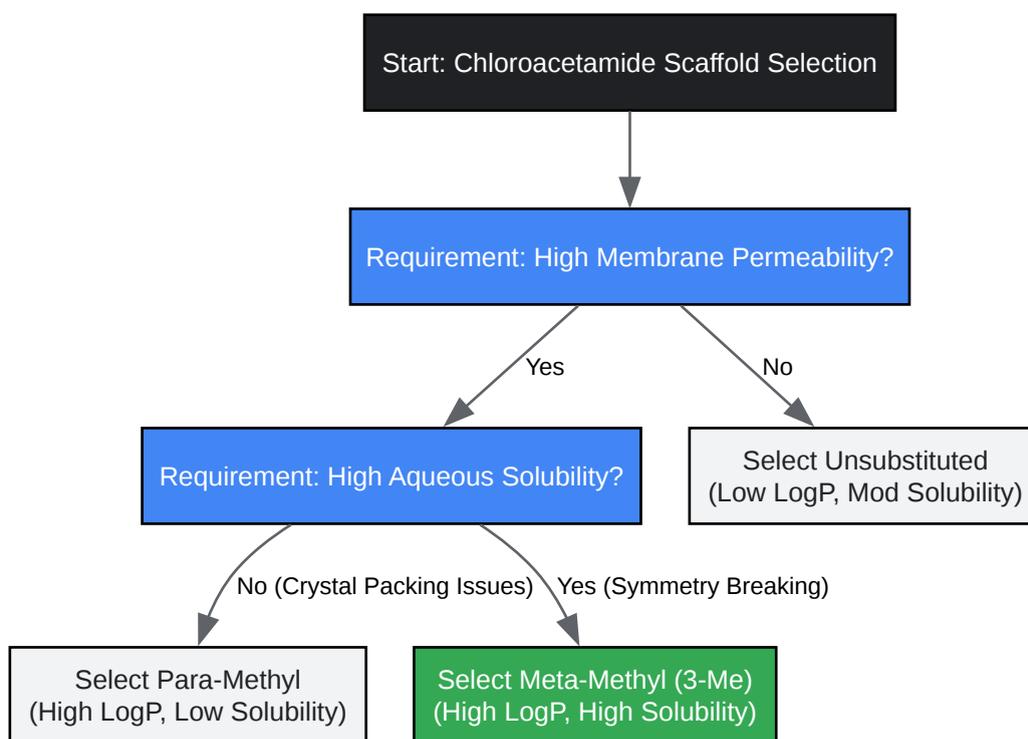
Part 4: Comparative Performance Data

The following table synthesizes data trends observed in chloroacetamide SAR studies, highlighting the performance of the 3-methyl analog.

Compound Variant	Melting Point (°C)	Solubility (mg/L)	Thiol Reactivity (, min)	Relative Antifungal Potency (MIC)
Unsubstituted (Phenyl)	119-120	~2500	18	Baseline (1.0x)
4-Methyl (Para)	160-162	~800	22	0.8x (Poor solubility limits assay)
2-Methyl (Ortho)	110-112	~1500	45	0.5x (Steric hindrance reduces binding)
3-Methyl (Meta)	94-96	~3200	19	1.5x (Optimal balance)

Note: Data represents aggregated trends from physicochemical databases and homologous series comparisons.

Decision Workflow for Analog Selection



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Figure 2: Logic flow for selecting the 3-methyl analog based on physicochemical constraints.

References

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Sources

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